Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester
Overview
Description
“Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester” is a novel fluorescent labeling reagent . It has been designed and synthesized for the purpose of labeling fatty acids .
Synthesis Analysis
This compound was synthesized successfully and used to label twenty-six fatty acids (C5–C30) in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent . The reaction conditions were optimized by employing a three-factor, three-level Box–Behnken design .Chemical Reactions Analysis
The compound was used as a reagent to label twenty-six fatty acids (C5–C30) successfully . The derivatives were sufficiently stable to be efficiently analyzed by high-performance liquid chromatography with fluorescence detection .Physical And Chemical Properties Analysis
While specific physical and chemical properties of this compound are not available, it’s known that p-Toluenesulfonic acid, from which this compound is derived, is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents .Scientific Research Applications
Transformation in Chemical Reactions
- A study by Kulinkovich et al. (1988) discusses the transformation of alkyl esters in the presence of toluene and p-toluene sulfonic acid, leading to the formation of substituted furanones and furans, showcasing the compound's role in complex chemical transformations (Kulinkovich, Tishchenko, & Romashin, 1988).
Analytical Chemistry and Chromatography
- Dong et al. (2018) utilized a derivative of toluene-4-sulfonic acid for the sensitive determination of free fatty acids in biological samples, highlighting its application in analytical chemistry and chromatography (Dong, Liu, & Chen, 2018).
Catalysis in Esterification
- The work by Lacaze-Dufaure and Mouloungui (2000) explores the use of para-toluene sulfonic acid (a related compound) in catalyzing esterification reactions, indicating its potential in facilitating chemical synthesis (Lacaze-Dufaure & Mouloungui, 2000).
Synthesis of Novel Compounds
- A study by Liao et al. (2007) describes the synthesis of a dipeptide derivative using N-methyl-l-leucine benzyl ester toluene sulfonic acid, demonstrating the compound's utility in synthesizing novel chemical entities (Liao, Xu, Xu, & Dong, 2007).
Surface Activity and Surfactant Synthesis
- Research by Wang Xuechuan (2012) shows the synthesis and modification of hydroxyl-terminated hyperbranched polymers using p-toluene sulfonic acid as a catalyst, indicating applications in creating surfactants (Wang Xuechuan, 2012).
properties
IUPAC Name |
2-[2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O7SSi/c1-27-15-17-28(18-16-27)39(32,33)37-25-23-35-21-19-34-20-22-36-24-26-38-40(31(2,3)4,29-11-7-5-8-12-29)30-13-9-6-10-14-30/h5-18H,19-26H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIQPCHCLQJEKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O7SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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